5-Bromo-8-hydroxyquinoline-7-carboxylic acid 5-Bromo-8-hydroxyquinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 205040-59-1
VCID: VC3862642
InChI: InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15)
SMILES: C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

CAS No.: 205040-59-1

Cat. No.: VC3862642

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-hydroxyquinoline-7-carboxylic acid - 205040-59-1

Specification

CAS No. 205040-59-1
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 5-bromo-8-hydroxyquinoline-7-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15)
Standard InChI Key DJIAZMRXYMCZDT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br
Canonical SMILES C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br

Introduction

Key Findings

5-Bromo-8-hydroxyquinoline-7-carboxylic acid (CAS: 205040-59-1) is a brominated quinoline derivative with a molecular formula of C10H6BrNO3\text{C}_{10}\text{H}_{6}\text{BrNO}_{3} and a molecular weight of 268.064 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules such as antimicrobial agents and metal chelators . Its synthesis involves bromination of 8-hydroxyquinoline derivatives under controlled conditions, though detailed mechanistic studies remain limited . Commercial availability is restricted to laboratory use, with suppliers like CymitQuimica and MuseChem offering quantities ranging from 50 mg to 1 g . Despite its utility, gaps persist in reported physical properties such as melting point and solubility, highlighting opportunities for further characterization .

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 5-bromo-8-hydroxyquinoline-7-carboxylic acid is defined by the following parameters:

PropertyValueSource
Molecular FormulaC10H6BrNO3\text{C}_{10}\text{H}_{6}\text{BrNO}_{3}
Molecular Weight268.064 g/mol
Exact Mass266.953 g/mol
Topological Polar Surface Area (TPSA)70.42 Ų
LogP (Octanol-Water)2.40

The compound’s planar quinoline core facilitates π-π stacking interactions, while the bromine atom and carboxylic acid group introduce steric and electronic effects that influence reactivity .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of brominated quinolines typically involves electrophilic aromatic substitution. A patent by Bedall and Fischer (1881) describes the bromination of 8-hydroxyquinoline in aqueous hydrobromic acid, yielding dibrominated derivatives . While this method focuses on 5,7-dibromo-8-hydroxyquinoline, mono-bromination to produce 5-bromo-8-hydroxyquinoline-7-carboxylic acid likely requires precise control of reaction conditions, such as:

  • Temperature: Room temperature to 30°C

  • Reagents: Elemental bromine (Br2\text{Br}_2) in hydrobromic acid (HBr\text{HBr})

  • Post-Reaction Processing: Cooling to 15°C for crystallization

The carboxylic acid group at position 7 may be introduced via carboxylation of a pre-brominated intermediate, though specific protocols remain undisclosed in public literature .

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

This compound’s bromine and carboxylic acid groups make it a key building block in medicinal chemistry:

  • Metal Chelators: The hydroxyl and carboxylic acid groups coordinate metal ions, potentially mitigating oxidative stress in neurodegenerative diseases .

  • Antimicrobial Agents: Quinoline derivatives exhibit activity against bacteria and fungi by intercalating DNA or inhibiting enzymes .

  • Photoremovable Protecting Groups: Analogues like 8-bromo-7-hydroxyquinoline (BHQ) release bioactive molecules under UV light, enabling spatiotemporal control in drug delivery .

SupplierPackaging OptionsPrice Range (USD)
CymitQuimica50 mg – 1 gInquire
MuseChem100 mg – 250 mgInquire
GlpBio1 gInquire

Products are labeled “For research use only”, excluding therapeutic or industrial applications .

Future Directions and Research Gaps

  • Physicochemical Profiling: Experimental determination of melting point, solubility, and stability under varying pH conditions.

  • Mechanistic Studies: Elucidating the bromination mechanism to optimize mono-substitution over di-substitution.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

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